1-(4-Bromothiophene-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane
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Overview
Description
1-(4-Bromothiophene-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is a complex organic compound that features a bromothiophene moiety and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromothiophene-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multiple steps. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromothiophene-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 1-(4-Bromothiophene-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used in the study of enzyme interactions and receptor binding. Its structure allows for the exploration of molecular interactions at the atomic level.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromothiophene-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)(thiophen-2-yl)methanone: This compound shares a similar bromothiophene moiety but lacks the diazepane ring.
(4-Bromothiophen-2-yl)(thiomorpholino)methanone: This compound also features a bromothiophene moiety but includes a thiomorpholine ring instead of a diazepane ring.
Uniqueness
The uniqueness of 1-(4-Bromothiophene-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane lies in its combination of a bromothiophene moiety with a diazepane ring. This unique structure allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2OS2/c15-11-8-13(20-9-11)14(18)17-4-1-3-16(5-6-17)12-2-7-19-10-12/h8-9,12H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHCWLHZRZZCIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC(=CS2)Br)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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